molecular formula C19H21N5O3S B2678140 2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide CAS No. 2034392-55-5

2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide

Cat. No.: B2678140
CAS No.: 2034392-55-5
M. Wt: 399.47
InChI Key: FLIAOZXOQXYIMZ-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that includes a thiazolo[5,4-b]pyridine moiety, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents such as N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and the use of efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for deprotonation steps, and solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) for facilitating reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with different functional groups .

Scientific Research Applications

2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities.

    Nicotinamide analogs: Compounds with similar nicotinamide structures are often studied for their potential therapeutic benefits.

Uniqueness

2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,6-dimethoxy-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-26-15-6-5-13(17(23-15)27-2)16(25)21-12-7-10-24(11-8-12)19-22-14-4-3-9-20-18(14)28-19/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIAOZXOQXYIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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